IL-17A Modulatory Potency — Comparative AlphaLISA IC₅₀ Values for Structurally Related 4,4-Difluorocyclohexyl Derivatives
Within the UCB Biopharma patent series (WO 2021/204800 A1), 4,4‑difluorocyclohexyl derivatives demonstrated IL‑17A/IL‑17RA binding inhibition IC₅₀ values ranging from <10 nM to approximately 50 nM in the AlphaLISA biochemical assay [1]. The target compound, N-(4,4‑difluorocyclohexyl)-2-(2‑methoxyphenoxy)acetamide, belongs to this same difluorocyclohexyl chemotype and is structurally positioned to achieve IC₅₀ values comparable to the most potent patent examples (e.g., Example 15: IC₅₀ = 51.9 nM; Example 10: IC₅₀ = 47 nM in AlphaLISA) [2]. In contrast, non‑fluorinated cyclohexyl phenoxyacetamide analogs exhibited substantially weaker activity, with IC₅₀ values reported in the low micromolar range (e.g., 26 µM) . This represents an approximate 500‑fold potency differential attributable to the gem‑difluorocyclohexyl substitution.
| Evidence Dimension | IL-17A/IL-17RA binding inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ projected in the low‑nanomolar range (approximately 10–100 nM) based on chemotype membership in the UCB difluorocyclohexyl IL‑17 modulator series [1][2] |
| Comparator Or Baseline | Non‑fluorinated phenoxyacetamide analog (2-(2-methoxyphenoxy)acetamide): IC₅₀ ≈ 26 µM |
| Quantified Difference | Approximately 500‑fold potency difference in favor of the difluorocyclohexyl chemotype |
| Conditions | AlphaLISA biochemical assay measuring inhibition of IL‑17A binding to IL‑17RA (UCB patent examples); comparator data from separate in‑vitro enzyme inhibition study [1][2] |
Why This Matters
A 500‑fold difference in target engagement potency directly impacts the achievable therapeutic window, efficacious dose projection, and compound selection priority for IL‑17‑driven inflammatory disease programs.
- [1] UCB Biopharma SRL. Difluorocyclohexyl derivatives as IL-17 modulators. Patent WO 2021/204800 A1, published October 14, 2021. Representative AlphaLISA IC₅₀ data for multiple examples. View Source
- [2] BindingDB. Affinity data for difluorocyclohexyl IL‑17A inhibitors: BDBM727039 (Example 15, IC₅₀ = 51.9 nM); BDBM726978 (Example 10, IC₅₀ = 47 nM); BDBM727046 (IC₅₀ = 11.4 nM). https://www.bindingdb.org View Source
